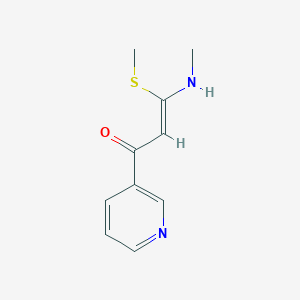

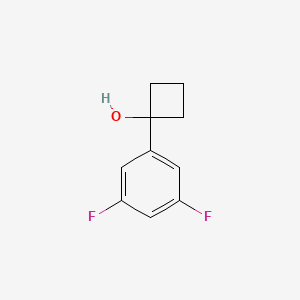

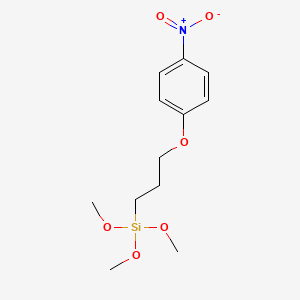

![molecular formula C12H21N3O5 B1404419 2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid CAS No. 1417355-45-3](/img/structure/B1404419.png)

2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid

Übersicht

Beschreibung

“2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid” is a chemical compound used for pharmaceutical testing . It’s also known as “1-N-BOC-4-PIPERIDINEACETIC ACID” and "(1-TERT-BUTOXYCARBONYL-PIPERIDIN-4-YL)-ACETIC ACID" .

Physical And Chemical Properties Analysis

The compound is a solid at 20°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development

Levulinic acid derivatives, including those with carbonyl and carboxyl functional groups, play a crucial role in drug synthesis. These compounds offer a flexible, diverse, and unique approach to drug synthesis, significantly reducing costs and simplifying synthesis steps. Their applications span various medical fields, particularly in cancer treatment and medical material development. For example, they can act as raw materials for direct drug synthesis, synthesize related derivatives for drug synthesis, modify chemical reagents, and form protective groups in drug synthesis (Zhang et al., 2021).

Asymmetric Synthesis and N-Heterocycle Formation

Tert-butanesulfinamide is prominently used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. It is integral in asymmetric N-heterocycle synthesis, offering general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are pivotal in natural products and therapeutically applicable compounds (Philip et al., 2020).

Antineoplastic Agent Development

Novel series of compounds like 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have demonstrated significant cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds exhibit tumor-selective toxicity, modulate multi-drug resistance, induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. They also show promising antimalarial and antimycobacterial properties, with positive characteristics warranting further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Antitubercular Activity

Some 2-isonicotinoylhydrazinecarboxamide derivatives have shown significant in vitro anti-tubercular activity against various mycobacteria strains. These compounds exhibit substantial activity against INH-resistant non-tuberculous mycobacteria, indicating their potential as a basis for the rational design of new leads for anti-TB compounds (Asif, 2014).

Safety And Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken while handling this compound, including washing hands and skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Eigenschaften

IUPAC Name |

[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]carbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5/c1-12(2,3)20-11(19)15-6-4-8(5-7-15)9(16)13-14-10(17)18/h8,14H,4-7H2,1-3H3,(H,13,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATPALBPYIASPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NNC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]carbonyl}hydrazinecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

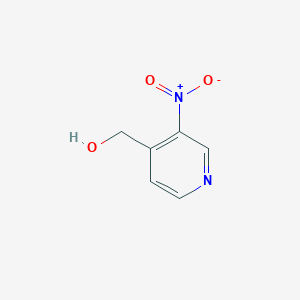

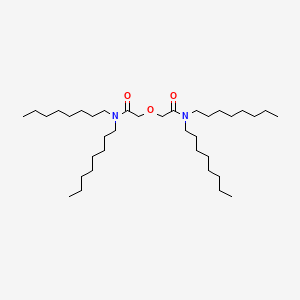

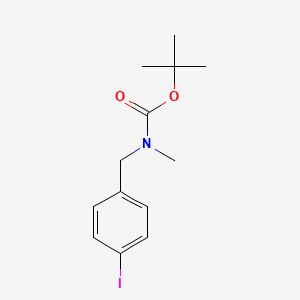

![3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B1404350.png)

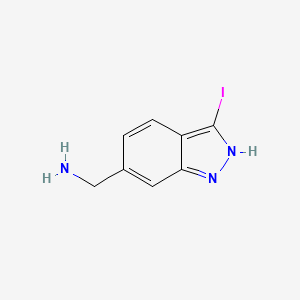

![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B1404357.png)